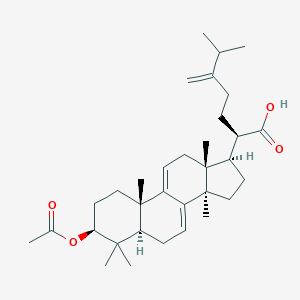

Dehydroeburicoic acid monoacetate

概要

説明

. This compound is known for its potential biological activities and is primarily used in scientific research.

準備方法

Dehydroeburicoic acid monoacetate is typically synthesized from dehydroeburicoic acid through an acetylation reaction. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group at the 3-position of dehydroeburicoic acid.

化学反応の分析

Dehydroeburicoic acid monoacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

DEMA exhibits several biological activities that make it a candidate for pharmacological applications:

- Anticancer Properties : Research has shown that DEMA possesses cytotoxic effects against various cancer cell lines, including lung adenocarcinoma cells. In a study, DEMA was isolated from the ethanol extract of Poria cocos and demonstrated significant cytotoxicity in vitro, indicating its potential as an anticancer agent .

- Glucose Uptake Stimulation : DEMA has been identified to enhance glucose uptake in cells, which suggests its potential use in managing diabetes. A study highlighted that compounds derived from Wolfiporia cocos, including DEMA, stimulated glucose uptake in muscle cells .

- Renoprotective Effects : In models of cisplatin-induced renal damage, DEMA showed protective effects on kidney cells. The compound was able to improve cell viability post-treatment with cisplatin, suggesting its potential in nephroprotection .

Data Table of Biological Activities

Case Study 1: Anticancer Activity

A study conducted on the effects of DEMA on lung cancer cells demonstrated a dose-dependent reduction in cell viability when treated with the compound. The results indicated that at higher concentrations, DEMA effectively induced apoptosis through caspase activation pathways.

Case Study 2: Diabetes Management

In diabetic mouse models, DEMA administration resulted in significant reductions in blood glucose levels. The study concluded that DEMA could be a promising candidate for developing new anti-diabetic medications due to its glucose-lowering effects.

Future Directions and Research Opportunities

The current findings suggest several avenues for future research:

- Clinical Trials : There is a need for clinical trials to validate the efficacy and safety of DEMA in humans.

- Mechanistic Studies : Further investigations into the molecular mechanisms of action could uncover additional therapeutic targets.

- Formulation Development : Research into suitable formulations for enhancing bioavailability and efficacy is essential for translating laboratory findings into clinical applications.

作用機序

Dehydroeburicoic acid monoacetate exerts its effects through multiple mechanisms:

Keap1–Nrf2 Protein–Protein Interaction: It disrupts the interaction between Keap1 and Nrf2, leading to the activation of Nrf2 and the expression of antioxidant genes.

Glycogen Synthase Kinase 3β Inhibition: It inhibits glycogen synthase kinase 3β, which helps restore Nrf2 activity in a Keap1-independent manner.

Antioxidant Activity: The compound promotes the nuclear translocation of Nrf2, activating downstream antioxidant genes and restoring mitochondrial function.

類似化合物との比較

Dehydroeburicoic acid monoacetate is unique among lanostane triterpenoids due to its specific acetylation at the 3-position. Similar compounds include:

Dehydroeburicoic acid: The non-acetylated form of this compound.

Dehydrotrametenolic acid: Another lanostane triterpenoid with similar biological activities.

These compounds share structural similarities but differ in their specific functional groups and biological activities.

生物活性

Dehydroeburicoic acid monoacetate (DEA-MA) is a lanostane triterpenoid derived from Wolfiporia cocos, a fungus widely used in traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and metabolic regulation. This article provides a comprehensive overview of the biological activity of DEA-MA, supported by recent research findings and case studies.

Chemical Structure and Properties

DEA-MA is characterized by its unique triterpenoid structure, which contributes to its biological properties. Its solubility is reported to be ≥ 2 mg/mL (3.92 mM), forming a clear solution, which is essential for its application in biological assays .

Biological Activities

1. Cytotoxic Effects

Research indicates that DEA-MA exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that DEA-MA, along with other constituents from Poria cocos, showed cytotoxic effects on human lung adenocarcinoma cells (A549, H1264, H1299, and Calu-6) with IC50 values ranging from 63.6 μM to 171.0 μM after 48 hours of treatment . The mechanism of action involves the induction of apoptosis, characterized by elevated Bax expression and caspase-3 activation.

2. Antidiabetic Activity

DEA-MA has been identified as having glucose-uptake-stimulatory activity, making it a potential candidate for managing diabetes. In vitro studies have shown that it enhances insulin-mediated glucose uptake through mechanisms independent of PPAR-gamma . This suggests a promising role in improving glucose metabolism and insulin sensitivity.

3. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It was found to be effective against neuropsychiatric diseases such as Alzheimer's and Parkinson's disease at low to medium concentrations, indicating its potential in managing cognitive disorders . The mechanisms involved include modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study 1: Lung Cancer Treatment

In a controlled study involving human lung adenocarcinoma cells, treatment with DEA-MA resulted in significant reductions in cell viability when compared to untreated controls. The study highlighted that DEA-MA could serve as an adjunct therapy in lung cancer treatment due to its ability to induce apoptosis effectively .

Case Study 2: Diabetes Management

Another investigation focused on the antidiabetic effects of DEA-MA revealed that it significantly lowered blood glucose levels in diabetic mice models. The study emphasized the importance of dosage and timing in maximizing the therapeutic effects of DEA-MA .

Research Findings Summary Table

| Biological Activity | Effect | IC50 Values / Concentration |

|---|---|---|

| Cytotoxicity | Induces apoptosis in lung cancer cells | 63.6 μM - 171.0 μM |

| Antidiabetic | Enhances insulin-mediated glucose uptake | Effective at low concentrations |

| Neuroprotection | Protective against neurodegenerative diseases | Effective at low to medium doses |

特性

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O4/c1-20(2)21(3)10-11-23(29(35)36)24-14-18-33(9)26-12-13-27-30(5,6)28(37-22(4)34)16-17-31(27,7)25(26)15-19-32(24,33)8/h12,15,20,23-24,27-28H,3,10-11,13-14,16-19H2,1-2,4-9H3,(H,35,36)/t23-,24-,27+,28+,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHCPTDPDUADTK-DLCVLMBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the p53 status of lung adenocarcinoma cells in relation to dehydroeburicoic acid monoacetate's cytotoxicity?

A2: Interestingly, the study found that this compound exhibited cytotoxicity towards lung adenocarcinoma cell lines with different p53 statuses []. This suggests that the compound's mechanism of action is not solely dependent on the p53 pathway, which is often mutated in cancer cells. This finding highlights the potential of this compound as a therapeutic agent for a broader range of lung adenocarcinoma subtypes, including those with p53 mutations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。